Cas no 1306115-49-0 (2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

2-(4-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a heterocyclic compound featuring an isoquinoline-dione core substituted with a 4-iodophenyl group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the construction of complex heterocycles and pharmaceutical scaffolds. The iodine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization. Its rigid tetrahydroisoquinoline-dione framework offers stability while maintaining synthetic versatility. The compound is of interest in medicinal chemistry for its potential as a precursor in the development of bioactive molecules. High purity and well-defined chemical properties ensure reproducibility in research applications.
2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione structure
1306115-49-0 structure
商品名:2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
CAS番号:1306115-49-0
MF:C15H10INO2
メガワット:363.149876117706
CID:5738556
PubChem ID:60703119

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione 化学的及び物理的性質

名前と識別子

    • 1306115-49-0
    • EN300-1273327
    • 2-(4-iodophenyl)-4H-isoquinoline-1,3-dione
    • AKOS009096148
    • 2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
    • 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione
    • 1,3(2H,4H)-Isoquinolinedione, 2-(4-iodophenyl)-
    • インチ: 1S/C15H10INO2/c16-11-5-7-12(8-6-11)17-14(18)9-10-3-1-2-4-13(10)15(17)19/h1-8H,9H2
    • InChIKey: JCKXRNWMZHSAFE-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(=CC=1)N1C(C2C=CC=CC=2CC1=O)=O

計算された属性

  • せいみつぶんしりょう: 362.97563g/mol
  • どういたいしつりょう: 362.97563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 376
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 密度みつど: 1.757±0.06 g/cm3(Predicted)
  • ふってん: 504.0±50.0 °C(Predicted)
  • 酸性度係数(pKa): -1.55±0.20(Predicted)

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1273327-500mg
2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
1306115-49-0 91.0%
500mg
$557.0 2023-10-02
1PlusChem
1P01DVOK-50mg
2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione
1306115-49-0 91%
50mg
$260.00 2023-12-22
1PlusChem
1P01DVOK-250mg
2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione
1306115-49-0 91%
250mg
$499.00 2023-12-22
Enamine
EN300-1273327-0.25g
2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
1306115-49-0 91%
0.25g
$353.0 2023-06-08
Enamine
EN300-1273327-10.0g
2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
1306115-49-0 91%
10g
$3069.0 2023-06-08
1PlusChem
1P01DVOK-1g
2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione
1306115-49-0 91%
1g
$945.00 2023-12-22
1PlusChem
1P01DVOK-2.5g
2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione
1306115-49-0 91%
2.5g
$1791.00 2023-12-22
1PlusChem
1P01DVOK-5g
2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione
1306115-49-0 91%
5g
$2621.00 2023-12-22
Enamine
EN300-1273327-10000mg
2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
1306115-49-0 91.0%
10000mg
$3069.0 2023-10-02
Enamine
EN300-1273327-100mg
2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
1306115-49-0 91.0%
100mg
$248.0 2023-10-02

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione 関連文献

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dioneに関する追加情報

2-(4-Iodophenyl)-1,2,3,4-Tetrahydroisoquinoline-1,3-Dione (CAS No. 1306115-49-0)

2-(4-Iodophenyl)-1,2,3,4-Tetrahydroisoquinoline-1,3-Dione is a highly specialized organic compound with the CAS registry number 1306115-49-0. This compound belongs to the class of isoquinoline derivatives and is characterized by its unique structural features and potential applications in various fields of chemistry and pharmacology. The molecule consists of a tetrahydroisoquinoline backbone with two ketone groups at positions 1 and 3 and a 4-iodophenyl substituent at position 2. This combination of functional groups and substituents makes it a valuable compound for research and development in drug discovery and chemical synthesis.

The synthesis of 2-(4-Iodophenyl)-1,2,3,4-Tetrahydroisoquinoline-1,3-Dione involves a series of well-defined chemical reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce the iodophenyl group efficiently. These advancements not only enhance the scalability of the synthesis but also pave the way for further modifications to explore its pharmacological properties.

One of the most promising aspects of this compound is its potential as a lead molecule in drug discovery. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In particular, 2-(4-Iodophenyl)-1,2,3,4-Tetrahydroisoquinoline-1,3-Dione has shown significant promise in preclinical studies as a potential anticancer agent. Researchers have demonstrated that this compound can selectively inhibit certain kinases involved in cancer cell proliferation and survival pathways. These findings suggest that it could serve as a foundation for developing novel therapeutic agents targeting various types of cancers.

In addition to its pharmacological applications, 2-(4-Iodophenyl)-1,2,3,4-Tetrahydroisoquinoline-1,3-Dione has also been investigated for its role in chemical biology and material science. Its rigid structure and functional groups make it an ideal candidate for studying molecular recognition and self-assembly processes. Recent studies have explored its ability to form supramolecular assemblies with other organic molecules under specific conditions. Such assemblies could potentially be used in designing new materials with unique optical or electronic properties.

The structural versatility of 2-(4-Iodophenyl)-1,2,3,4-Tetrahydroisoquinoline-1,3-Dione also makes it a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR). By modifying the substituents on the isoquinoline backbone or altering the ketone groups' positions, researchers can systematically study how these changes affect the compound's biological activity. This approach is crucial for optimizing lead compounds into more potent and selective drug candidates.

From an analytical standpoint, CAS No. 1306115-49-0 has been extensively characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These analyses provide detailed insights into its molecular structure and purity. Furthermore,the compound's stability under various storage conditions has been evaluated to ensure its reliability for long-term research use.

In conclusion, 2-(4-Iodophenyl)-1,2,3,4-Tetrahydroisoquinoline-1,3-Dione (CAS No. 1306115-49-0) stands out as a versatile and promising compound with applications spanning drug discovery,cancer research,and material science. Its unique structure,functional groups,and potential biological activities make it an invaluable subject for ongoing research efforts aimed at advancing our understanding of complex molecular systems.

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